molecular formula C14H17F2NO4 B2653506 (rac)-Boc-beta,beta-difluoro-Phe-OH CAS No. 2351921-13-4

(rac)-Boc-beta,beta-difluoro-Phe-OH

Cat. No. B2653506
CAS RN: 2351921-13-4
M. Wt: 301.29
InChI Key: MRQJRQRMAWZNTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Rac)-Boc-beta,beta-difluoro-Phe-OH is a synthetic compound used in scientific research for its unique properties. This compound is a derivative of the amino acid phenylalanine and is commonly used in the field of medicinal chemistry.

Scientific Research Applications

Fluorinated Liquid Crystals

Nicoletti et al. (2007) described the synthesis of stereospecifically fluorinated compounds, including difluoro- and trifluoro- rac-3 and rac-4, where fluorine atoms are positioned adjacently. These compounds exhibit negative dielectric anisotropy, suggesting applications in liquid crystal displays and other electronic devices (Nicoletti, M., Bremer, M., Kirsch, P., & O'Hagan, D., 2007).

Polymer Microstructures

Thomas (2010) focused on the synthesis of aliphatic polyesters, notably from the ring-opening polymerization (ROP) of lactide (LA) and beta-butyrolactone (BBL), producing poly(lactide) (PLA) and poly(3-hydroxybutyrate) (PHB). These materials have biocompatible and biodegradable properties, suitable for medical and agricultural applications (Thomas, C. M., 2010).

Rosmarinic Acid Interactions

Peng et al. (2015) and Ferraro et al. (2015) investigated the interactions between rosmarinic acid (RA) and proteins like bovine serum albumin and milk casein. These studies highlight RA's potential in food science and pharmacology due to its antioxidant properties and interactions with proteins, which may influence the bioavailability and efficacy of nutraceuticals and functional foods (Peng, X. et al., 2015); (Ferraro, V. et al., 2015).

Electrochemical Sensing

Henke et al. (2018) enhanced the electrochemical efficiency of hydroxyl radical formation on diamond electrodes by functionalizing them with hydrophobic monolayers. This approach may lead to improved methods for generating reactive species for environmental remediation or analytical chemistry applications (Henke, A. H. et al., 2018).

properties

IUPAC Name

3,3-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO4/c1-13(2,3)21-12(20)17-10(11(18)19)14(15,16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQJRQRMAWZNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C1=CC=CC=C1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(rac)-Boc-beta,beta-difluoro-Phe-OH

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